molecular formula C22H12ClN3O4S B2650626 (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile CAS No. 627041-41-2

(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B2650626
CAS No.: 627041-41-2
M. Wt: 449.87
InChI Key: RGASFATTXCMWLG-PGMHBOJBSA-N
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Description

The compound (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic molecule characterized by its unique structural components, including a furan ring, a thiazole ring, and various functional groups such as a nitrile, hydroxyl, and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Nitro and Chloro Groups: Nitration and chlorination reactions are employed to introduce the nitro and chloro substituents on the phenyl ring.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Coupling Reactions: The furan and thiazole rings are then coupled through a series of condensation reactions, often involving the use of strong bases and solvents like dimethylformamide (DMF).

    Final Functionalization: The nitrile and hydroxyl groups are introduced in the final steps, often through nucleophilic substitution and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors, given the compound’s ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, due to the presence of conjugated systems and functional groups.

Mechanism of Action

The mechanism by which (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • (2Z)-3-[5-(2-chloro-4-methylphenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Uniqueness

The uniqueness of (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the presence of the nitro group and the specific positioning of the chloro group may result in different reactivity patterns and biological effects.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN3O4S/c23-17-10-14(26(28)29)6-7-15(17)19-8-9-20(30-19)21(27)16(11-24)22-25-18(12-31-22)13-4-2-1-3-5-13/h1-10,12,27H/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGASFATTXCMWLG-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=C(C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C(/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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